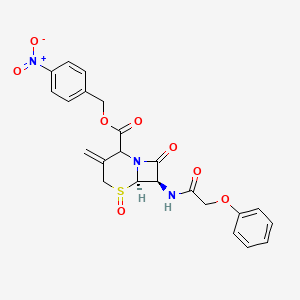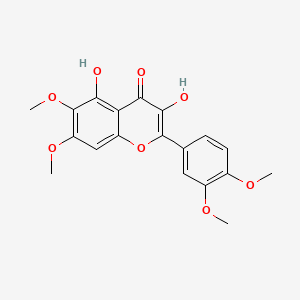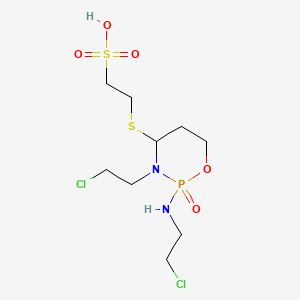
Ifosfamide-4-(2-thioethylsulphonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ifosfamide-4-(2-thioethylsulphonic acid) is a chemical compound known for its applications in the field of medicine, particularly in chemotherapy. It is a derivative of ifosfamide, which is an alkylating agent used to treat various types of cancer, including testicular cancer, soft tissue sarcoma, and others .
Métodos De Preparación
The synthesis of Ifosfamide-4-(2-thioethylsulphonic acid) involves several steps. The primary synthetic route includes the reaction of ifosfamide with ethanesulfonic acid. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Análisis De Reacciones Químicas
Ifosfamide-4-(2-thioethylsulphonic acid) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ifosfamide-4-(2-thioethylsulphonic acid) has several scientific research applications:
Chemistry: It is used in the study of alkylating agents and their mechanisms.
Biology: It is used to understand the effects of alkylating agents on biological systems.
Medicine: It is used in chemotherapy to treat various types of cancer.
Industry: It is used in the production of other chemical compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ifosfamide-4-(2-thioethylsulphonic acid) involves its conversion into active metabolites in the liver. These metabolites then interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Ifosfamide-4-(2-thioethylsulphonic acid) is similar to other alkylating agents such as cyclophosphamide and melphalan. it is unique in its specific structure and the types of cancer it is used to treat. Similar compounds include:
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.
Ifosfamide-4-(2-thioethylsulphonic acid) stands out due to its specific applications and the unique pathways it targets in cancer treatment.
Propiedades
Número CAS |
84210-88-8 |
|---|---|
Fórmula molecular |
C9H19Cl2N2O5PS2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-[[3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-12-19(14)13(5-3-11)9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17) |
Clave InChI |
JGXCLYBJCVCFKL-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(N(C1SCCS(=O)(=O)O)CCCl)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
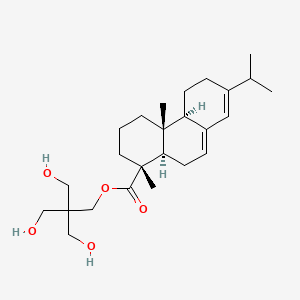
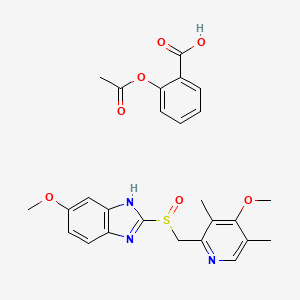
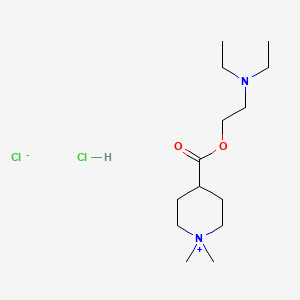

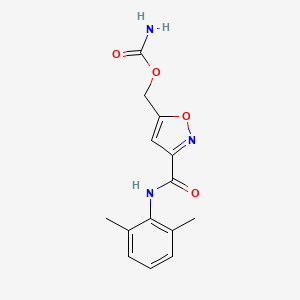


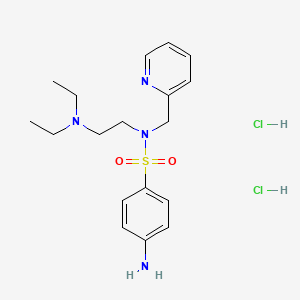
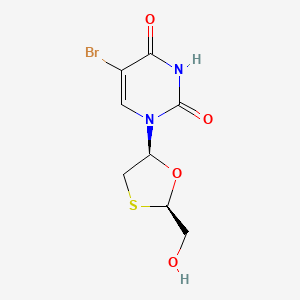

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)
